2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine
Overview
Description
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H10FIN2 and a molecular weight of 292.09 g/mol . It is a pyridine derivative, characterized by the presence of fluorine and iodine atoms at the 2 and 3 positions, respectively, and a pyrrolidinyl group at the 6 position
Preparation Methods
The synthesis of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the 2-position of the pyridine ring.
Iodination: Introduction of the iodine atom at the 3-position.
Pyrrolidinylation: Attachment of the pyrrolidinyl group at the 6-position.
The reaction conditions for each step may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms, as well as the pyrrolidinyl group, contribute to its chemical reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine can be compared with other similar compounds, such as:
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share similar structural features but differ in the positions and types of substituents on the pyridine or pyrrolo ring. The uniqueness of this compound lies in its specific combination of fluorine, iodine, and pyrrolidinyl substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-3-iodo-6-pyrrolidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2/c10-9-7(11)3-4-8(12-9)13-5-1-2-6-13/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVGKWCABZEKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673572 | |
Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-32-4 | |
Record name | 2-Fluoro-3-iodo-6-(1-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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